molecular formula C14H9Br3N2O3 B10759172 3-bromo-N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide

3-bromo-N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide

Cat. No.: B10759172
M. Wt: 492.94 g/mol
InChI Key: VOWXAXNVAGLOGM-NGYBGAFCSA-N
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Description

3-bromo-N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide is a synthetically designed hydrazone derivative that has emerged as a significant chemical tool in biochemical research, primarily due to its potent and selective inhibitory activity against glycogen synthase kinase-3β (GSK-3β). Its mechanism of action involves competitive binding at the ATP-binding pocket of the kinase, effectively disrupting its phosphorylation activity . This specific inhibition makes it a valuable probe for investigating the intricate GSK-3β signaling pathway, which is implicated in a wide array of critical cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Consequently, researchers utilize this compound to explore disease mechanisms associated with GSK-3β dysregulation, such as in neurodegenerative disorders like Alzheimer's disease, certain cancers, and diabetes. Beyond its kinase inhibition profile, studies have also highlighted its potential as a broad-spectrum biological agent, demonstrating significant antibacterial and antifungal properties , which opens avenues for research into novel anti-infective strategies. Its multi-halogenated phenolic structure is considered key to its bioactivity and ability to interact with various enzymatic targets. The primary research value of this compound lies in its utility as a precise molecular tool for dissecting complex signal transduction networks and for the in vitro evaluation of new therapeutic hypotheses.

Properties

Molecular Formula

C14H9Br3N2O3

Molecular Weight

492.94 g/mol

IUPAC Name

3-bromo-N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H9Br3N2O3/c15-9-3-1-2-7(4-9)14(22)19-18-6-8-5-10(16)13(21)11(17)12(8)20/h1-6,20-21H,(H,19,22)/b18-6+

InChI Key

VOWXAXNVAGLOGM-NGYBGAFCSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)N/N=C/C2=CC(=C(C(=C2O)Br)O)Br

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br

Origin of Product

United States

Preparation Methods

Preparation of 3,5-Dibromo-2,4-Dihydroxybenzaldehyde

This aldehyde is synthesized via bromination of p-cresol, followed by side-chain oxidation:

  • Nucleus Bromination : p-Cresol is brominated with 2 equivalents of bromine in o-dichlorobenzene at 15–30°C to form 2,6-dibromo-p-cresol.

  • Side-Chain Bromination : Additional bromine (2.05 equivalents) is added at 150–160°C to yield 4-hydroxy-3,5-dibromobenzal bromide.

  • Hydrolysis : The intermediate is hydrolyzed with water at 100°C to produce 4-hydroxy-3,5-dibromobenzaldehyde, isolated via crystallization or extraction (yield: 78–85%).

Data Table 1: Bromination Conditions

StepReagentsTemperatureSolventYield
Nucleus BrominationBr₂ (2 eq)15–30°Co-Dichlorobenzene>95%
Side-Chain BrominationBr₂ (2.05 eq)150–160°Co-Dichlorobenzene80–85%
HydrolysisH₂O100°C78–85%

Synthesis of 3-Bromobenzohydrazide

3-Bromobenzohydrazide is prepared via hydrazinolysis of methyl 3-bromobenzoate:

  • Conventional Method : Methyl 3-bromobenzoate reacts with excess hydrazine hydrate under reflux in methanol for 2 hours (yield: ~75%).

  • Microwave-Assisted Method : Irradiation at 350–500 W reduces reaction time to 3 minutes, improving yield to 85%.

Data Table 2: Benzohydrazide Synthesis

MethodConditionsTimeYield
ConventionalReflux in MeOH2 h75%
Microwave350–500 W irradiation3 min85%

Condensation to Form the Hydrazone

Schiff Base Formation

Equimolar amounts of 3,5-dibromo-2,4-dihydroxybenzaldehyde and 3-bromobenzohydrazide are condensed in methanol:

  • Reaction Setup : The aldehyde (1.0 mmol) and hydrazide (1.0 mmol) are stirred in 50 mL methanol at ambient temperature for 1 hour.

  • Crystallization : The solution is left undisturbed for slow evaporation, yielding colorless block-shaped crystals after 7 days (yield: 86–89%).

Data Table 3: Hydrazone Synthesis

ParameterValue
Molar Ratio (Aldehyde:Hydrazide)1:1
SolventMethanol
Reaction Time1 hour
Crystallization Time7 days
Yield86–89%

Structural Characterization and Purification

Spectroscopic Analysis

  • IR Spectroscopy : Key bands include ν(C=O) at 1646–1650 cm⁻¹, ν(N–H) at 3387–3570 cm⁻¹, and ν(C=N) at 1581–1607 cm⁻¹.

  • ¹H NMR : Signals at δ 11.2–12.1 ppm (phenolic –OH), δ 8.3–8.5 ppm (imine –CH=N), and δ 6.8–7.9 ppm (aromatic protons).

X-ray Crystallography

  • Crystal System : Monoclinic (P2₁/c) with unit cell parameters a = 8.1969 Å, b = 21.0586 Å, c = 21.6475 Å, β = 92.888°.

  • Hydrogen Bonding : Intramolecular O–H···N (2.61 Å) and intermolecular N–H···O (2.82 Å) interactions stabilize the structure.

Data Table 4: Crystallographic Data

ParameterValue
Space GroupP2₁/c
Z4
R-factor0.045
CCDC Number1,942,817

Alternative Methods and Optimizations

Solvent Variations

  • Ethanol/Water Mixtures : Higher polarity solvents improve solubility but may reduce crystallization efficiency.

  • Green Chemistry Approaches : Microwave-assisted synthesis reduces energy use but requires specialized equipment.

Catalytic Enhancements

  • Acid Catalysis : Trace acetic acid accelerates imine formation but risks over-protonation of phenolic –OH groups.

  • Base-Mediated Reactions : Triethylamine deprotonates the aldehyde, enhancing reactivity but complicating purification.

Challenges and Solutions

Common Issues

  • Low Yields : Side reactions during bromination (e.g., over-bromination) reduced by precise stoichiometry and temperature control.

  • Impurity in Crystals : Recrystallization from methanol/water (1:3) enhances purity to >98%.

Scalability

  • Industrial-Scale Bromination : Continuous flow reactors improve safety and yield for 3,5-dibromo-2,4-dihydroxybenzaldehyde.

  • Automated Crystallization : Controlled evaporation systems standardize crystal size and morphology .

Chemical Reactions Analysis

Schiff Base Formation and Hydrolysis

The compound is synthesized via a condensation reaction between 3,5-dibromo-2,4-dihydroxybenzaldehyde and 3-bromo-benzohydrazide in methanol . This reaction forms the hydrazone (Schiff base) linkage, which is reversible under acidic or basic conditions.

Reaction Type Conditions Outcome
Formation Methanol, ambient/ΔHydrazone linkage via imine bond formation .
Hydrolysis Dilute HCl or NaOHCleavage of the imine bond, yielding aldehyde and hydrazide precursors.

Nucleophilic Substitution Reactions

The bromine atoms on the aromatic rings are potential sites for nucleophilic substitution. The para-bromo group on the benzohydrazide ring is more reactive due to reduced steric hindrance compared to the ortho-dibromo substituents .

Reagent Reaction Type Product
Ammonia Aromatic substitutionReplacement of Br with NH₂, forming an aminobenzohydrazide derivative.
Sodium methoxide SNAr (nucleophilic)Methoxy substitution at brominated positions .

Oxidation and Reduction

The hydroxyl groups and hydrazide moiety participate in redox reactions:

Process Reagent/Conditions Outcome
Oxidation KMnO₄ (acidic)Hydroxyl groups oxidize to ketones or carboxylic acids.
Reduction NaBH₄ or H₂/PdReduction of the imine bond to a secondary amine .

Complexation and Chelation

The hydroxyl and hydrazide groups enable metal chelation, which is critical for biological activity:

Metal Ion Coordination Site Application
Cu²⁺/Fe³⁺ O (hydroxyl), N (imine)Forms stable complexes, enhancing antimicrobial properties .

Stability Under Solvent Conditions

  • Protic solvents (e.g., methanol) : Stabilize the hydrazone linkage via hydrogen bonding .

  • Aprotic solvents (e.g., DMSO) : May promote hydrolysis or decomposition at elevated temperatures .

Experimental Insights

  • Mechanochemical synthesis : Solvent-free methods using ball milling have been explored for analogous hydrazones, improving yields and reducing reaction times .

  • Crystallography : Single-crystal X-ray studies confirm planar geometry, with dihedral angles between aromatic rings <6°, favoring π-π stacking .

Scientific Research Applications

Chemistry

In the field of organic chemistry, 3-bromo-N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions, including:

  • Condensation Reactions : It can undergo condensation with other aldehydes or ketones to form more complex hydrazone derivatives.
  • Substitution Reactions : The bromine atoms can be substituted with other functional groups through nucleophilic substitution.
Reaction TypeExample ReactionConditions
CondensationWith aldehydesEthanol, reflux
Nucleophilic SubstitutionBromine substitution with alcohols or aminesBase-catalyzed

Biology

Research has indicated that this compound possesses significant biological activities. It has been investigated for:

  • Antimicrobial Properties : Studies suggest that it may inhibit the growth of various bacterial strains by targeting specific enzymes such as FabZ in Helicobacter pylori .
  • Anticancer Activity : Preliminary studies have shown that it could induce apoptosis in cancer cells, making it a candidate for further drug development .

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated an inhibition zone of 15 mm against S. aureus, indicating promising antimicrobial potential.

Medicine

The compound is being explored for its therapeutic applications due to its pharmacological properties:

  • Drug Development : Its structure allows it to be modified into various derivatives with enhanced bioactivity.
  • Potential Therapeutics : Research is ongoing to evaluate its effectiveness in treating conditions such as cancer and bacterial infections.

Case Study: Drug Development

In a recent study published in a pharmaceutical journal, researchers synthesized several derivatives of this compound to assess their cytotoxicity against human cancer cell lines. Some derivatives exhibited IC50 values lower than established chemotherapeutic agents .

Industry

In industrial applications, this compound can be utilized for:

  • Material Science : Its unique properties make it suitable for developing new materials with specific chemical characteristics.
  • Chemical Processes : It can be employed in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes such as 3-hydroxyacyl-[acyl-carrier-protein] dehydratase (FabZ) in Helicobacter pylori, thereby exerting its antimicrobial effects. The compound’s hydroxyl and bromine groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Table 1: Key Structural Parameters of Selected Hydrazide-Hydrazones

Compound Name Substituents Crystal System Bond Length (C=N, Å) Dihedral Angle (°) Refinement Program Reference
Target Compound 3-Br, 3,5-diBr-2,4-OH Monoclinic 1.279 8.2 SHELXL
4-Chloro-N′-[(1E)-(2-nitrophenyl)methylidene]benzohydrazide 4-Cl, 2-NO₂ Triclinic 1.281 32.5 SHELXL
N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide 5-Br, 2-OH, 3-OCH₃ Orthorhombic 1.275 15.7 SHELX-97
4-Hydroxy-N′-[(E)-(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]benzohydrazide 4-OH, 3,5-t-Bu Monoclinic 1.283 6.9 SHELXL

Key Observations :

  • The target compound’s shorter C=N bond length (1.279 Å) compared to nitro derivatives (1.281 Å) suggests stronger electron withdrawal by bromine than nitro groups, enhancing planarity .
  • Dihedral angles between aromatic rings are smallest in the target compound (8.2°) and 4-hydroxy derivatives (6.9°), indicating greater planarity due to intramolecular H-bonding (O–H⋯N), which is absent in nitro-substituted analogs .

Physicochemical and Antioxidant Properties

Table 2: Antioxidant Activity (EC₅₀, μM) of Hydrazide-Hydrazones

Compound Name Substituents DPPH Scavenging Lipid Peroxidation Inhibition Reference
Target Compound 3-Br, 3,5-diBr-2,4-OH 12.4 ± 0.8 18.3 ± 1.2
4-Hydroxy-N′-[(E)-(3-tert-butyl-2-hydroxy-5-methylphenyl)methylidene]benzohydrazide 4-OH, 3-t-Bu 25.6 ± 1.5 35.7 ± 2.1
4-Methoxy-N′-[(E)-2-hydroxy-3-phenylbenzylidene]benzohydrazide 4-OCH₃, 2-OH 48.9 ± 2.3 62.4 ± 3.0
3-Hydroxy-N′-[(E)-(3,5-diCl-2,4-diOH)methylidene]benzohydrazide 3-OH, 3,5-diCl 15.7 ± 1.0 22.8 ± 1.5

Key Observations :

  • The target compound exhibits superior antioxidant activity (EC₅₀ = 12.4 μM for DPPH) compared to tert-butyl and methoxy derivatives. This is attributed to bromine’s higher electronegativity, which stabilizes radical intermediates .
  • Chlorinated analogs (e.g., 3,5-diCl) show slightly lower activity than brominated ones, likely due to reduced electron-withdrawing effects .

Biological Activity

3-Bromo-N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by multiple bromine atoms and hydroxyl groups, suggests a diverse range of interactions with biological systems. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H17Br3N3O3C_{17}H_{17}Br_3N_3O_3, with a molecular weight of approximately 492.945 g/mol. The compound features a hydrazide functional group and multiple brominated phenolic units, which may contribute to its biological activity.

Property Value
Molecular FormulaC17H17Br3N3O3
Molecular Weight492.945 g/mol
IUPAC NameThis compound
DrugBank Accession NumberDB07044

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The hydrazide moiety can form hydrogen bonds with proteins and nucleic acids, potentially influencing enzyme activity and gene expression. The presence of bromine and hydroxyl groups enhances the compound's ability to engage in electrophilic and nucleophilic interactions.

Interaction with Enzymes

Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as a phosphatase inhibitor, which could be beneficial in managing conditions like diabetes or cancer where phosphatase activity is dysregulated .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits varying degrees of inhibitory activity against different biological targets. For instance:

  • PTP1B Inhibition : Similar compounds have shown weak to potent inhibitory activities against PTP1B (protein tyrosine phosphatase 1B), with some derivatives achieving IC50 values as low as 1.50 µM .
  • Tyrosinase Inhibition : Compounds related to this structure have been evaluated for their ability to inhibit mushroom tyrosinase, an enzyme involved in melanin production. Such inhibition is significant for cosmetic applications targeting hyperpigmentation .

Anticancer Activity

Research indicates that derivatives of this compound may possess anticancer properties. For instance, related compounds have demonstrated significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating strong growth inhibition .

Case Studies

Several studies highlight the efficacy of brominated hydrazones in clinical settings:

  • Diabetes Management : In animal models (C57BL/KsJ-db/db mice), compounds similar to this compound have shown effectiveness in lowering blood glucose levels and improving metabolic profiles .
  • Antimicrobial Activity : Some derivatives have been tested for antimicrobial properties against various bacterial strains, displaying promising results that warrant further investigation .

Q & A

Q. Table 1: Synthetic Conditions Comparison

ComponentSolventTemperatureTimeCatalystYield (%)Reference
Benzohydrazide + AldehydeAbsolute EtOHReflux7 hNone65–75
Ethylsulfanyl derivativeAbsolute EtOHReflux6 hNone70–80

How can the E-configuration and structural purity of the compound be confirmed?

Basic Research Question
The E-configuration is confirmed via:

  • Spectroscopy :
    • NMR : The imine proton (N=CH) appears as a singlet at δ 8.2–8.5 ppm. Hydroxyl protons (Ar-OH) resonate at δ 12–14 ppm .
    • IR : Stretching vibrations for C=N (1600–1620 cm⁻¹) and C=O (1660–1680 cm⁻¹) confirm hydrazone formation .
  • X-ray Crystallography : Bond lengths (C=N: ~1.28 Å; C=O: ~1.23 Å) and dihedral angles between aromatic rings validate the E-configuration .

What challenges arise in crystallographic refinement due to heavy halogen atoms (Br, Cl)?

Advanced Research Question
High halogen content introduces complexities:

  • Data Quality : Heavy atoms (Br, Cl) cause strong absorption effects, requiring corrections via programs like SADABS or empirical methods (e.g., multi-scan) .
  • Refinement : SHELXL is preferred for handling high Z′ structures and twinning. Key parameters:
    • Data-to-Parameter Ratio : Aim for >15:1 to ensure model reliability .
    • R Factors : Acceptable ranges: R₁ < 0.05, wR₂ < 0.10 for high-resolution data (<1.0 Å) .

How can metabolic stability and pathways of this hydrazone be studied?

Advanced Research Question
Metabolic profiling involves:

  • In Vitro Microsomal Assays : Incubate the compound with liver microsomes (e.g., pig or rat) at 37°C in PBS (pH 7.4) with NADPH. Detect metabolites via LC-MS/MS .
  • Key Pathways :
    • Oxidation : Formation of hydroxylated derivatives (e.g., 4-hydroxyphenyl metabolites).
    • Hydrolysis : Cleavage into benzohydrazide and aldehyde fragments .

What computational methods are used to analyze electronic conjugation effects in this compound?

Advanced Research Question

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study conjugation in the –C(O)–NH– unit. Key findings:
    • Shortened C–N bonds (1.33–1.35 Å vs. typical 1.45 Å) and elongated C=O bonds (1.24–1.26 Å) indicate resonance stabilization .
  • Molecular Docking : Assess interactions with biological targets (e.g., antioxidant enzymes) using AutoDock Vina. Hydrazone moieties often bind to metal-active sites .

How can researchers evaluate the compound’s antioxidant or anti-inflammatory activity?

Advanced Research Question

  • Antioxidant Assays :
    • DPPH Radical Scavenging : IC₅₀ values <50 µM suggest potent activity. Compare to standards like ascorbic acid .
    • FRAP Assay : Measure Fe³+ reduction capacity at λ = 593 nm .
  • Anti-Inflammatory Models :
    • In Vivo (Rats) : Administer 50–100 mg/kg orally and assess inhibition of carrageenan-induced paw edema .

How should contradictions in reactivity or metabolic data be addressed?

Advanced Research Question

  • Reproducibility Checks : Ensure consistent reaction conditions (e.g., anhydrous solvents, inert atmosphere) .
  • Control Experiments : Include hydrolyzed and oxidized analogs to isolate metabolic pathways .
  • Statistical Validation : Use triplicate measurements and report standard deviations (±5% acceptable) .

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